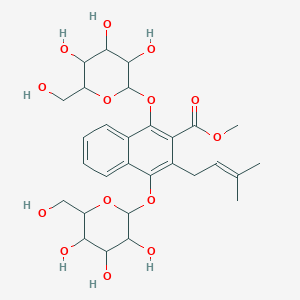

2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside is a complex organic compound with the molecular formula C29H38O14 and a molecular weight of 610.61 g/mol . It is isolated from the whole plants of Pholidota articulata and is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside involves multiple steps, including the prenylation of naphthohydroquinone and subsequent glycosylation. The reaction conditions typically involve the use of methanol as a solvent and various catalysts to facilitate the reactions .

Industrial Production Methods

This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones.

Reduction: This can convert the compound into hydroquinones.

Substitution: Various substituents can be introduced into the naphthohydroquinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions include different derivatives of naphthohydroquinone, which can have varying biological activities .

Scientific Research Applications

2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside is widely used in scientific research due to its diverse biological activities. Some of its applications include:

Pharmaceuticals: It is used in the development of drugs due to its potential therapeutic effects.

Cosmetics: It is incorporated into skincare products for its antioxidant properties.

Health Products: It is used in various health supplements for its potential health benefits.

Mechanism of Action

The mechanism of action of 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s prenyl group enhances its ability to interact with cellular membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside include:

- Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

- Methyl 3-(3-methylbut-2-enyl)-1,4-bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a prenyl group and two beta-D-glucoside groups. This structure enhances its solubility and bioavailability, making it more effective in various applications .

Biological Activity

2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside (CAS No. 90685-26-0) is a naphthoquinone derivative notable for its diverse biological activities. This compound is recognized for its potential in pharmaceutical applications, particularly in anticancer research. Understanding its biological activity involves examining its mechanisms of action, cytotoxicity profiles, and potential therapeutic uses.

Chemical Structure

The molecular formula of this compound is C29H38O14, with a molecular weight of approximately 610.60 g/mol. The structure features a naphthoquinone core with glucoside moieties that may enhance its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, a study assessing the cytotoxicity of several naphthoquinones found that this compound exhibited significant growth inhibition in HeLa cells (human cervical cancer cells) and other tumor lines. The compound was shown to induce apoptosis, a programmed cell death mechanism crucial for eliminating cancer cells.

Table 1: Cytotoxicity of Naphthoquinone Derivatives on HeLa Cells

| Compound Name | Concentration (µM) | % Viable Cells | % Apoptotic Cells |

|---|---|---|---|

| This compound | 100 | 16.8 | 66.4 |

| Etoposide | 10 | 54.8 | 21 |

| Control (Untreated) | - | 99.0 | 0 |

This data indicates that at a concentration of 100 µM, the compound significantly reduced cell viability while increasing apoptotic cell populations compared to untreated controls .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of oxidative stress and mitochondrial dysfunction leading to apoptosis. Flow cytometry analyses demonstrated an increase in early and late apoptotic cells following treatment with this naphthoquinone derivative, suggesting that it may act through both intrinsic and extrinsic apoptotic pathways .

Case Studies

In a comparative study involving various naphthoquinones, derivatives including this compound were evaluated for their cytotoxic effects on melanoma cells (SK-MEL-28). The results indicated that this compound had a higher cytotoxicity profile than some standard chemotherapeutics, making it a candidate for further development in cancer therapies .

Other Biological Activities

Aside from its anticancer potential, preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural characteristics align with other known antimicrobial agents, warranting further exploration into its efficacy against various pathogens.

Properties

IUPAC Name |

methyl 3-(3-methylbut-2-enyl)-1,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O14/c1-12(2)8-9-15-18(27(38)39-3)26(43-29-24(37)22(35)20(33)17(11-31)41-29)14-7-5-4-6-13(14)25(15)42-28-23(36)21(34)19(32)16(10-30)40-28/h4-8,16-17,19-24,28-37H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDABLANSWPSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.